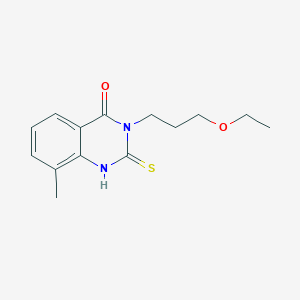
3-(3-Ethoxypropyl)-8-methyl-2-sulfanyl-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor if it’s a common compound .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves multiple steps, each with its own reactants, products, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. This can be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Chemical reactions analysis involves understanding how the compound reacts with other substances. This includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
Physical and chemical properties include things like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Synthesis and Antibacterial Activity
The compound 3-(3-Ethoxypropyl)-8-methyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is part of a broader class of heterocyclic compounds that have significant implications in pharmaceutical, organic, analytical, and medicinal chemistry. Such compounds, including quinazolin-4-one derivatives, have been synthesized and screened for their antibacterial activity against a variety of microorganisms. For instance, specific derivatives have shown significant antibacterial activity against pathogens like Staphylococcus aureus, Bacillus species, Escherichia coli, Klebsiella pneumonia, Enterococcus Faecalis, Pseudomonas aeruginosa, and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 6 to 12 mg/mL, suggesting their potential as antibacterial agents (Osarodion Peter Osarumwense, 2022).
Synthesis through Intramolecular Electrophilic Cyclization
Another aspect of research on similar compounds involves their synthesis through intramolecular electrophilic cyclization. This approach has been used to create linearly fused quinazolinium derivatives, demonstrating the versatility of quinazolin-4-one derivatives in synthetic organic chemistry. Such processes enable the development of compounds with potential applications in drug discovery and development (N. Kut, M. Onysko, V. Lendel, 2020).
Biological Activities
Further studies into the chemical reactivity and biological activities of quinazolin-4-one derivatives have been explored, revealing their potential in creating novel therapeutics. The investigation into their reactivity towards various nucleophiles and the subsequent synthesis of compounds with antipyretic and anti-inflammatory activities underlines the therapeutic potential of quinazolin-4-one derivatives in treating various conditions. This indicates a promising area of research for developing new pharmaceutical agents with broad biological activities (Mostafa M Ghorab, Zienab H Ismail, Mohamed Abdalla, 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-(3-ethoxypropyl)-8-methyl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-3-18-9-5-8-16-13(17)11-7-4-6-10(2)12(11)15-14(16)19/h4,6-7H,3,5,8-9H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCKLXHOIYHUQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)C2=CC=CC(=C2NC1=S)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2717240.png)

![1-(6-nitro-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2717243.png)

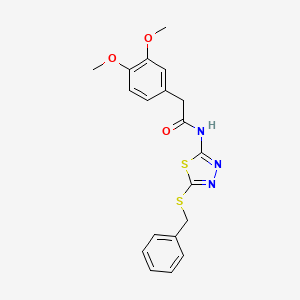

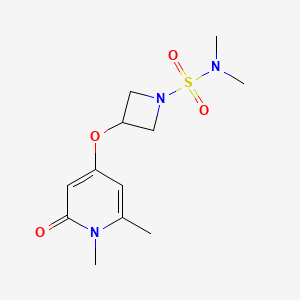
![5-methyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2717249.png)
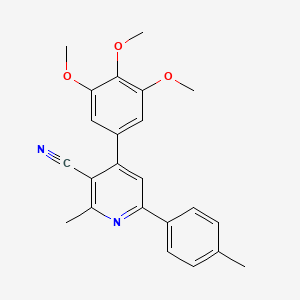

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2717258.png)

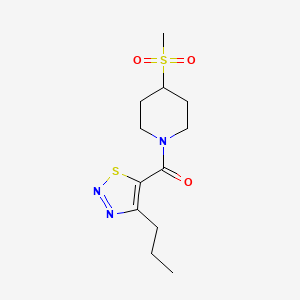
![ethyl 2-{2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2717262.png)
